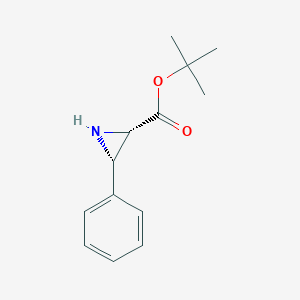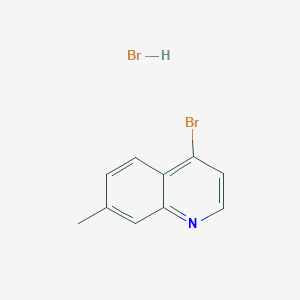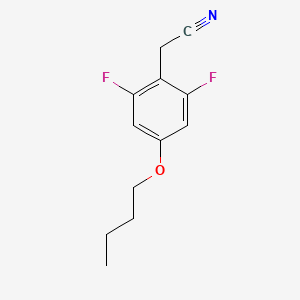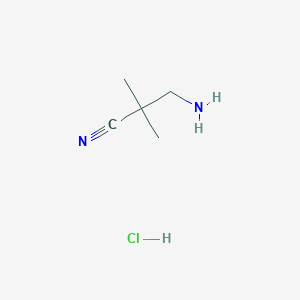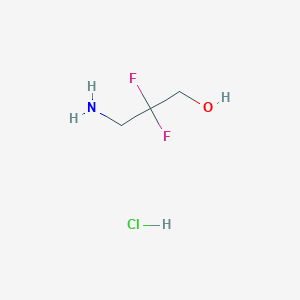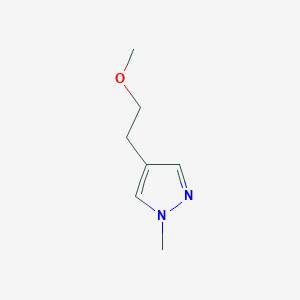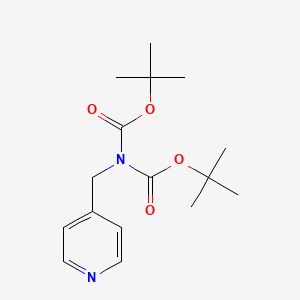![molecular formula C7H14ClNO B1380600 7-Azabicyclo[2.2.1]heptan-2-ylmethanol hydrochloride CAS No. 1803570-48-0](/img/structure/B1380600.png)
7-Azabicyclo[2.2.1]heptan-2-ylmethanol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Azabicyclo[2.2.1]heptan-2-ylmethanol hydrochloride is a chemical compound with potential applications ranging from drug synthesis to catalyst development. It is a solid substance stored at room temperature under an inert atmosphere . The compound has a molecular weight of 133.62 .
Synthesis Analysis
The synthesis of new 7-azabicyclo[2.2.1]heptane derivatives has been achieved in a four-step synthetic sequence, starting from readily available cyclohex-3-enecarboxylic acid, Curtius reaction, stereoselective bromination leading to major benzyl(cis-3,trans-4-dibromocyclohex-1-yl)carbamates (amides or sulfonamides), followed by NaH-mediated intramolecular cyclization .Molecular Structure Analysis
The molecular structure of 7-Azabicyclo[2.2.1]heptan-2-ylmethanol hydrochloride is represented by the linear formula C6H12ClN . The InChI code for the compound is 1S/C6H11N.ClH/c1-2-6-4-3-5(1)7-6;/h5-7H,1-4H2;1H .Physical And Chemical Properties Analysis
The compound has a molecular weight of 133.62 and is a solid at room temperature . It is stored under an inert atmosphere . The compound’s IUPAC name is 7-azabicyclo[2.2.1]heptane hydrochloride .Scientific Research Applications
-
Chemical Synthesis
- Summary of Application : 7-Azabicyclo[2.2.1]heptan-2-ylmethanol hydrochloride is used in the construction of oxygenated 2-azabicyclo[2.2.1]heptanes . This compound is synthesized via palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes .
- Methods of Application : The reaction proceeds efficiently with a broad array of substrates. The products could be further functionalized to build up a library of bridged aza-bicyclic structures .
- Results or Outcomes : The reaction is efficient and can be used with a variety of substrates. The resulting products can be further functionalized to create a library of bridged aza-bicyclic structures .
-
Fluorescent Dye Research
- Summary of Application : 7-Azabicyclo[2.2.1]heptan-2-ylmethanol hydrochloride has been used as an electron donating auxochrome group in the synthesis of a highly fluorescent sulforhodamine dye .
- Methods of Application : The dye was designed and synthesized using 7-azabicylco[2.2.1]heptyl moieties as the electron donating auxochrome groups .
- Results or Outcomes : The new dye has higher fluorescent quantum yields (Phi = 0.95 vs Phi = 0.65 at 20 degrees C), emission efficiencies that are invariant in the 20–> 60 degrees C temperature range (Phi = 0.95 vs Phi = 0.38 at 60 degrees C), and fluorescence lifetimes that increase with a rise in temperature (20 --> 60 degrees C) as compared to a decrease for the benchmark dye (3.8 --> 3.9 vs 2.8 --> 1.7 ns) . Importantly, photostability studies found the azabicyclic rhodamine to be many times more stable than its tetramethyl analogue .
-
Pharmaceutical Testing
- Summary of Application : This compound is used in pharmaceutical testing .
- Methods of Application : The specific methods of application in pharmaceutical testing can vary widely depending on the specific test being conducted .
- Results or Outcomes : The outcomes of these tests can also vary widely, but the use of this compound can help ensure accurate results .
-
Material Science
- Summary of Application : This compound has applications in the field of material science .
- Methods of Application : The specific methods of application in material science can vary widely depending on the specific research or experiment being conducted .
- Results or Outcomes : The outcomes of these experiments can also vary widely, but the use of this compound can contribute to the advancement of material science .
-
Chemical Research
- Summary of Application : This compound is used in chemical research, particularly in the construction of complex molecular structures .
- Methods of Application : The specific methods of application in chemical research can vary widely depending on the specific research or experiment being conducted .
- Results or Outcomes : The outcomes of these experiments can also vary widely, but the use of this compound can contribute to the advancement of chemical research .
-
Pharmaceutical Manufacturing
- Summary of Application : This compound is used in the manufacturing of pharmaceuticals .
- Methods of Application : The specific methods of application in pharmaceutical manufacturing can vary widely depending on the specific drug being produced .
- Results or Outcomes : The outcomes of these processes can also vary widely, but the use of this compound can help ensure the production of high-quality pharmaceuticals .
Safety And Hazards
Future Directions
properties
IUPAC Name |
7-azabicyclo[2.2.1]heptan-2-ylmethanol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c9-4-5-3-6-1-2-7(5)8-6;/h5-9H,1-4H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUVLTTVHEBMMKD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1N2)CO.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Azabicyclo[2.2.1]heptan-2-ylmethanol hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1-(piperidin-3-yl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1380519.png)
![N-[(1R*,4R*)-4-Aminocyclohexyl]-2-methoxyacetamide hydrochloride](/img/structure/B1380521.png)
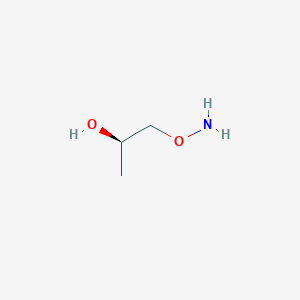
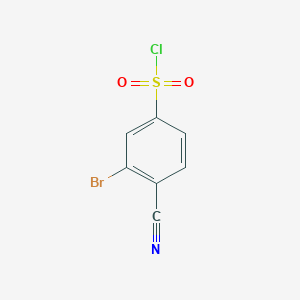
![[1,3'-Bipyrrolidine]-2,5-dione hydrochloride](/img/structure/B1380524.png)

